Positional Isomerism-Driven HDAC Inhibition: 5-Amino vs. 4-Amino Substitution
The 5-amino-2-methoxyphenyl configuration of the target compound is structurally distinct from the 4-amino positional isomer (CAS 436089-17-7). Patent disclosures specifically claim that amide compounds bearing the 4-amino-2-methoxyphenyl group exhibit 'efficient inhibition' of indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory target [1]. The 5-amino isomer, by altering the spatial orientation of the aniline nitrogen, is predicted to exhibit a divergent selectivity profile across the HDAC family. While direct head-to-head IC₅₀ data for the target compound are not publicly available, the 4-amino isomer has been evaluated in antiproliferative assays: IC₅₀ = 15 µM (MDA-MB-231) and IC₅₀ = 20 µM (A549) . The 5-amino substitution pattern alters the zinc-binding group geometry compared to 4-amino congeners, precluding simple interchangeability in structure-activity relationship (SAR) studies.
| Evidence Dimension | Antiproliferative activity and target engagement profile |
|---|---|
| Target Compound Data | No publicly available IC₅₀ data identified for the 5-amino isomer against any specific target; predicted distinct HDAC isoform selectivity based on structural topology. |
| Comparator Or Baseline | N-(4-amino-2-methoxyphenyl)-4-chlorobenzamide (CAS 436089-17-7): IC₅₀ = 15 µM (MDA-MB-231) and 20 µM (A549); claimed as potent IDO1 inhibitor in patent CN. |
| Quantified Difference | Cannot be quantified without direct comparative assay data; structural difference is unequivocal – amino group at C5 vs. C4 of the methoxyphenyl ring. |
| Conditions | Antiproliferative activity: MTT assay using MDA-MB-231 and A549 cancer cell lines . IDO1 inhibition: patent claim [1]. |
Why This Matters
For researchers building SAR libraries, the positional isomer identity determines HDAC isoform selectivity; purchasing the wrong isomer invalidates SAR hypotheses.
- [1] Molaid. (n.d.). N-(4-amino-2-methoxyphenyl)-4-chlorobenzamide (CAS 436089-17-7): Amide compound and derivative thereof having efficient inhibition effect on indoleamine 2,3-dioxygenase 1. Patent disclosure CN. Retrieved from www.molaid.com View Source
